molecular formula C13H17NOS B2567022 N-[(1-Thiophen-3-ylcyclopropyl)methyl]pent-4-enamide CAS No. 2415464-05-8

N-[(1-Thiophen-3-ylcyclopropyl)methyl]pent-4-enamide

Cat. No.: B2567022
CAS No.: 2415464-05-8
M. Wt: 235.35
InChI Key: OKFBSEOOZJOYMJ-UHFFFAOYSA-N
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Description

N-[(1-Thiophen-3-ylcyclopropyl)methyl]pent-4-enamide is a compound that features a thiophene ring, a cyclopropyl group, and a pent-4-enamide moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science .

Mechanism of Action

Mode of Action

The exact mode of action of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}pent-4-enamide It is possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by N-{[1-(thiophen-3-yl)cyclopropyl]methyl}pent-4-enamide Given the structural similarity to indole derivatives, it might influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}pent-4-enamide Therefore, its impact on bioavailability is currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-[(1-Thiophen-3-ylcyclopropyl)methyl]pent-4-enamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters .

Industrial Production Methods

Industrial production of thiophene derivatives may involve multicomponent reactions that form the thiophene ring. These methods are efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Thiophen-3-ylcyclopropyl)methyl]pent-4-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones .

Scientific Research Applications

N-[(1-Thiophen-3-ylcyclopropyl)methyl]pent-4-enamide has various applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

N-[(1-Thiophen-3-ylcyclopropyl)methyl]pent-4-enamide is unique due to its specific combination of a thiophene ring, a cyclopropyl group, and a pent-4-enamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other thiophene derivatives .

Properties

IUPAC Name

N-[(1-thiophen-3-ylcyclopropyl)methyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-2-3-4-12(15)14-10-13(6-7-13)11-5-8-16-9-11/h2,5,8-9H,1,3-4,6-7,10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFBSEOOZJOYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC1(CC1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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